molecular formula C10H13BrN2O2 B2611566 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid CAS No. 1006495-46-0

4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid

カタログ番号: B2611566
CAS番号: 1006495-46-0
分子量: 273.13
InChIキー: QMLQCCYOMNZSFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid (CAS 1022401-80-4) is a high-purity chemical intermediate with the molecular formula C 10 H 13 BrN 2 O 2 . This compound belongs to the class of brominated pyrazole derivatives, characterized by a cyclopropyl substituent and a butanoic acid chain linked to the nitrogen of the pyrazole ring. The presence of both a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions, and the carboxylic acid group, which allows for amide formation or salt preparation, makes this molecule a valuable and versatile building block in medicinal chemistry and drug discovery research . Pyrazole scaffolds are of significant interest in the development of biologically active molecules, and the specific substitution pattern on this compound provides a unique three-dimensional structure that can be utilized to explore structure-activity relationships. It is intended for use as a key synthetic intermediate in the research and development of new pharmaceutical compounds and other specialty materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

4-(4-bromo-3-cyclopropylpyrazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-8-6-13(5-1-2-9(14)15)12-10(8)7-3-4-7/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLQCCYOMNZSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2Br)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Attachment to Butanoic Acid: The final step involves coupling the brominated, cyclopropyl-substituted pyrazole with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation could produce a carboxylic acid derivative.

科学的研究の応用

4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity. The pyrazole ring is known to interact with various biological targets, potentially modulating their activity through competitive inhibition or allosteric regulation.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, which are widely explored for their pharmacological and material science applications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Group Melting Point (°C) Key Applications/Properties
4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid C₁₀H₁₂BrN₂O₂ 281.12 4-Bromo, 3-cyclopropyl, butanoic acid Carboxylic acid Not reported Potential solubility in polar media
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid C₉H₁₁F₃N₂O₂ 294.09 4-Methyl, 3-CF₃, butanoic acid Carboxylic acid Not reported High lipophilicity (CF₃ group)
4-(5-Bromo-1H-1,2,4-triazol-1-YL)butanoic acid C₆H₈BrN₃O₂ 205.22 Triazole core, 5-bromo, butanoic acid Carboxylic acid Not reported Enhanced metabolic stability (triazole)
4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-YL)benzenesulfonamide C₂₅H₂₄Br₂N₄O₃S 620.36 4-Bromo, 3-(4-bromophenyl), sulfonamide Sulfonamide 200–201 COX-2 inhibition (hypothesized)
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-YL)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 4-Bromo, 3-(4-Cl-phenyl), sulfonamide Sulfonamide 129–130 Anticancer activity (in vitro)

Key Differences and Implications

Core Heterocycle and Substituents: The target compound’s pyrazole ring distinguishes it from triazole analogs (e.g., 4-(5-bromo-1H-1,2,4-triazol-1-YL)butanoic acid). Pyrazoles generally exhibit greater aromatic stability compared to triazoles, which may influence reactivity and binding affinity . The cyclopropyl group at the 3-position introduces steric hindrance and electron-withdrawing effects, contrasting with trifluoromethyl (CF₃) or aryl groups in analogs. This could modulate interactions with biological targets or materials .

Carboxylic acid derivatives (e.g., the target compound) are typically more acidic (pKa ~4-5) than sulfonamides (pKa ~10), affecting solubility and pharmacokinetics .

Physical Properties :

  • Sulfonamide analogs (e.g., compound 16) exhibit higher melting points (200–201°C) due to strong hydrogen bonding and aromatic stacking, whereas carboxylic acid derivatives (e.g., the target compound) likely have lower melting points, though data are unavailable .

Synthetic Utility :

  • The target compound’s bromo and cyclopropyl groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas triazole or CF₃-substituted analogs are tailored for specific electronic environments .

生物活性

4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid is a chemical compound notable for its unique structural features, including a bromine atom, a cyclopropyl group, and a pyrazole ring. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrN2O2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 1006495-46-0

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and biochemical studies.

The biological activity of 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and selectivity towards various molecular targets, potentially modulating their activity through mechanisms such as competitive inhibition or allosteric regulation .

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit key cancer-related enzymes and pathways, including BRAF(V600E) and EGFR. This suggests that 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid may possess anticancer properties .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating potential applications in treating inflammatory diseases .
  • Antibacterial Properties : There is evidence that pyrazole derivatives can exhibit antibacterial effects against various pathogens, which may also extend to this compound .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid contributes to its biological activity. The SAR studies suggest that the presence of halogen substituents (like bromine) enhances the compound's potency against cancer cells and other biological targets .

Study 1: Antitumor Activity

A study investigating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that compounds with bromine substituents exhibited significant cytotoxicity. The combination of these pyrazoles with standard chemotherapy agents like doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Study 2: Enzyme Inhibition

Research into the enzyme inhibition potential of pyrazole derivatives highlighted their effectiveness against kinases involved in cancer progression. The mechanism often involves competitive inhibition, where these compounds bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Study 3: Anti-inflammatory Activity

A review of pyrazole derivatives noted their ability to modulate inflammatory pathways, suggesting that 4-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid could be explored for therapeutic applications in inflammatory diseases. The structural features conducive to receptor binding were emphasized as critical for their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activities
4-(4-Bromo-1H-pyrazol-1-YL)butanoic acidC10H12BrN2O2Anticancer
4-(3-Cyclopropyl-1H-pyrazol-1-YL)butanoic acidC10H13N2O2Anti-inflammatory
4-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acidC10H12ClN2O2Antibacterial

This table illustrates how variations in substituents influence the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(4-bromo-3-cyclopropyl-1H-pyrazol-1-YL)butanoic acid?

  • Methodology :

  • Stepwise Functionalization : Begin with brominated pyrazole precursors (e.g., 4-bromo-1-methyl-1H-pyrazole) and introduce cyclopropyl groups via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Carboxylic Acid Attachment : Use nucleophilic substitution or ester hydrolysis (e.g., tert-butyl ester intermediates) to append the butanoic acid moiety. Purify intermediates via flash chromatography, and validate purity (>95%) with HPLC .
  • Key References : details analogous syntheses of pyrazole-carboxylic acid derivatives using general procedure G (acid coupling and purification).

Q. How can structural characterization be optimized for this compound?

  • Methodology :

  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. The bromine atom’s heavy-atom effect aids phasing .
  • Spectroscopy : Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., cyclopropyl proton splitting at δ ~1.5–2.5 ppm). IR spectroscopy can validate carboxylic acid C=O stretches (~1700 cm1^{-1}) .

Q. What purity thresholds are critical for biological assays?

  • Methodology :

  • HPLC Analysis : Aim for ≥95% purity (UV detection at 254 nm) with C18 columns and acetonitrile/water gradients .
  • Impurity Profiling : Identify residual solvents (e.g., DMF) via GC-MS and brominated byproducts via LC-MS .

Advanced Research Questions

Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to assess steric hindrance in transition states. Compare with experimental yields of coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) .
  • Case Study : reports reduced yields (~22%) in sterically hindered pyrazole derivatives, suggesting optimized catalysts (e.g., Pd(OAc)2_2/XPhos) may improve efficiency.

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Screening : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, EtOH, hexane). Use UV-Vis or 1H^1 \text{H}-NMR to quantify solubility .
  • logP Calculation : Compare experimental (e.g., HPLC-derived) and computational (e.g., ChemAxon) logP values to validate hydrophobicity trends .

Q. What strategies mitigate low yields in cyclopropane ring formation?

  • Methodology :

  • Ring-Closing Metathesis (RCM) : Use Grubbs catalysts (e.g., G2) for cyclopropane synthesis. Monitor reaction progress with TLC (hexane/EtOAc) .
  • Thermodynamic Control : Optimize temperature (e.g., 80°C) and solvent polarity (e.g., toluene) to favor cyclopropane stability .

Key Challenges & Solutions

  • Challenge : Low NMR sensitivity for cyclopropyl protons due to signal splitting.
    • Solution : Use 1H^1 \text{H}-1H^1 \text{H} COSY or higher-field instruments (≥500 MHz) .
  • Challenge : Bromine-related crystal twinning.
    • Solution : Apply SHELXD for twin-law identification and SHELXL for refinement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。